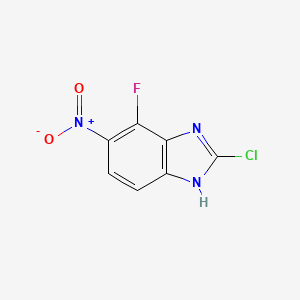

2-Chloro-4-fluoro-5-nitrobenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-fluoro-5-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzimidazole typically involves the reaction of 2-chloro-4-fluoroaniline with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-fluoro-5-nitrobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution Reactions: Substituted benzimidazole derivatives.

Reduction Reactions: Amino-substituted benzimidazole.

Oxidation Reactions: Oxidized benzimidazole derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-4-fluoro-5-nitrobenzimidazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzimidazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The presence of the nitro group allows it to undergo redox reactions, which can generate reactive intermediates that interact with cellular components .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-nitrobenzimidazole

- 4-Fluoro-5-nitrobenzimidazole

- 2-Chloro-4-fluorobenzimidazole

Uniqueness

2-Chloro-4-fluoro-5-nitrobenzimidazole is unique due to the presence of both chlorine and fluorine atoms along with the nitro group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Actividad Biológica

2-Chloro-4-fluoro-5-nitrobenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole ring substituted with chlorine, fluorine, and nitro groups, which contribute to its biological activity. The presence of these substituents enhances the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

In vitro Studies

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a series of benzimidazole derivatives were synthesized and tested against various pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with similar structural features exhibited strong antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 2 | S. aureus |

| 2-Fluorobenzimidazole | 4 | E. coli |

| 5-Nitrobenzimidazole | 8 | C. albicans |

Antiviral Properties

The antiviral activity of benzimidazole derivatives has also been investigated. Some studies suggest that these compounds may inhibit viral replication mechanisms, making them potential candidates for antiviral drug development. For example, certain derivatives have shown efficacy against human cytomegalovirus (HCMV), indicating their role in targeting viral infections .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating various substituted benzimidazoles found that this compound demonstrated high radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 50 | DPPH Scavenging Assay |

| Standard Ascorbic Acid | 30 | DPPH Scavenging Assay |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives revealed that the presence of electron-withdrawing groups like nitro at the para position significantly enhanced antibacterial activity against Gram-positive bacteria compared to their fluorinated counterparts .

- Antiviral Mechanism : In vitro assays demonstrated that certain benzimidazole derivatives could inhibit the replication of HCMV by interfering with viral DNA synthesis pathways . This suggests a promising avenue for further research into their use as antiviral agents.

- Oxidative Stress Mitigation : A comparative analysis showed that the antioxidant capacity of this compound was notably higher than that of several traditional antioxidants, indicating its potential application in formulations aimed at reducing oxidative damage in cells .

Propiedades

Fórmula molecular |

C7H3ClFN3O2 |

|---|---|

Peso molecular |

215.57 g/mol |

Nombre IUPAC |

2-chloro-4-fluoro-5-nitro-1H-benzimidazole |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-10-3-1-2-4(12(13)14)5(9)6(3)11-7/h1-2H,(H,10,11) |

Clave InChI |

UWGVAFIOMRDQBB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1NC(=N2)Cl)F)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.